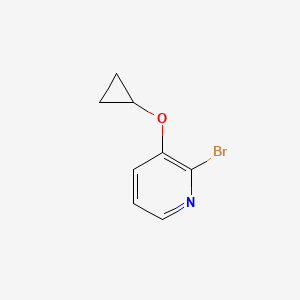

2-Bromo-3-cyclopropoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-cyclopropyloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-8-7(2-1-5-10-8)11-6-3-4-6/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMCCKRZCWITHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(N=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways to 2 Bromo 3 Cyclopropoxypyridine and Its Structural Precursors

Methodologies for Pyridine (B92270) Core Construction Relevant to 2-Bromo-3-cyclopropoxypyridine

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, leading to the development of numerous methods for its synthesis. acsgcipr.orgrsc.org These methods range from traditional condensation reactions that build the ring from acyclic precursors to modern techniques that modify the ring's very skeleton. rsc.orgnih.gov

Classical methods for pyridine synthesis primarily involve the condensation of carbonyl compounds with an ammonia (B1221849) source to form the heterocyclic ring. baranlab.org These multi-component reactions (MCRs) are powerful tools for creating a wide range of functionalized pyridines. acsgcipr.org

Hantzsch Pyridine Synthesis: This well-known reaction typically involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (or an ammonia equivalent like ammonium (B1175870) acetate). nih.govwikipedia.org The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine ring. acsgcipr.orgacsgcipr.org Adaptations of this method, by using appropriately substituted starting materials, can yield a variety of substituted pyridines.

Bohlmann-Rahtz Pyridine Synthesis: This method provides direct access to the aromatic pyridine ring without a separate oxidation step. acsgcipr.org It involves the condensation of an enamine with a β-ketoester or a similar activated methylene (B1212753) compound. The reaction is driven by the elimination of a small molecule, such as water, to yield the final aromatic product. acsgcipr.org

Kröhnke Pyridine Synthesis: This synthesis utilizes pyridinium (B92312) salts as key intermediates. baranlab.orgacsgcipr.org A Michael addition of a pyridinium salt to an α,β-unsaturated ketone, followed by reaction with ammonium acetate, leads to the formation of a substituted pyridine. acsgcipr.org This method is particularly versatile for preparing polysubstituted pyridines. nih.gov

These condensation strategies, while foundational, can be adapted to generate pyridine cores that are precursors to this compound, for instance, by producing a 3-hydroxypyridine (B118123) derivative that can be further functionalized.

Table 1: Overview of Classical Pyridine Syntheses

| Synthesis Name | Key Reactants | Intermediate/Product | Key Features |

|---|---|---|---|

| Hantzsch | β-ketoester, Aldehyde, Ammonia | 1,4-Dihydropyridine (requires oxidation) | Symmetrical or asymmetrical pyridines. wikipedia.org |

| Bohlmann-Rahtz | Enamine, β-Ketoester | Aromatic Pyridine | Direct formation of the aromatic ring. acsgcipr.org |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-Diketone, Ammonia | Pyridin-2-one | Forms substituted 2-pyridones. acsgcipr.org |

| Kröhnke | Pyridinium salt, α,β-Unsaturated Ketone | Aromatic Pyridine | Versatile for polysubstituted pyridines. baranlab.orgacsgcipr.org |

Direct functionalization of a pre-formed pyridine ring is an atom-economical approach to introduce substituents. However, the intrinsic electronic properties of the pyridine ring—being electron-deficient—and the directing effect of the nitrogen atom pose significant challenges for regioselectivity. rsc.orgnih.gov

The pyridine nucleus is generally resistant to electrophilic aromatic substitution but is more susceptible to nucleophilic attack, primarily at the C2 and C4 positions. researchgate.net Achieving functionalization at the C3 position, as required for this compound, often necessitates specialized strategies. nih.gov One approach involves the temporary conversion of the pyridine into an electron-rich intermediate, which can then undergo regioselective electrophilic functionalization. nih.gov This can be achieved through dearomatization-rearomatization sequences. nih.gov For example, the synthesis of 2-bromo-3-hydroxypyridine (B45599), a key precursor, can be accomplished by the direct bromination of 3-hydroxypyridine. google.com In this case, the hydroxyl group at the 3-position activates the ring and directs the incoming electrophile (bromine) to the ortho position (C2). google.com

A frontier in synthetic chemistry is "skeletal editing," where atoms within the core ring structure are precisely swapped or rearranged. nih.govchemeurope.com This powerful strategy allows for the conversion of readily available pyridine feedstocks into more complex or differently substituted aromatic systems, which would be challenging to access through traditional methods. nih.govchemeurope.com

Recent advancements have introduced strategies for converting carbon-nitrogen (C-N) atom pairs in pyridines into carbon-carbon (C-C) pairs, effectively transforming pyridines into substituted benzenes or naphthalenes. nih.govsciencedaily.comacs.org This process often involves a sequence of dearomatization, cycloaddition, and rearomatizing retrocycloaddition reactions in a one-pot sequence. nih.govresearchgate.net While not a direct route to this compound, these techniques represent a paradigm shift in how chemists can approach the synthesis of highly substituted aromatic cores. By fundamentally altering the pyridine skeleton, it is possible to generate building blocks with substitution patterns that are not accessible through classical functionalization. researchgate.netchinesechemsoc.orgchinesechemsoc.org For instance, a pyridine could be converted into a benzene (B151609) ring with a specific arrangement of functional groups that could then be transformed into the desired target. nih.gov

Strategies for Introducing the Cyclopropoxy Moiety at the 3-Position

The introduction of the cyclopropoxy group is a critical step in the synthesis. This is typically achieved after the pyridine core, substituted with a bromine atom at the 2-position and a hydroxyl group at the 3-position, has been assembled.

The most direct and common method for forming the cyclopropoxy ether linkage is through a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. The key precursor for this step is 2-bromo-3-hydroxypyridine.

The synthesis of the analogous compound, 2-bromo-3-methoxypyridine (B21398), provides a clear template for this transformation. prepchem.com The process involves the deprotonation of the hydroxyl group of 2-bromo-3-hydroxypyridine with a strong base, such as potassium hydroxide (B78521) (KOH), to form a more nucleophilic pyridinolate anion. This anion then reacts with a suitable electrophile. For the synthesis of this compound, a cyclopropyl (B3062369) halide, such as cyclopropyl bromide, would be used as the electrophile.

Table 2: Representative Etherification Reaction

| Precursor | Reagents | Product | Reaction Type |

|---|

The reaction conditions, including the choice of solvent (e.g., DMSO, DMF) and temperature, are crucial for achieving a good yield and minimizing side reactions. prepchem.com

While classical etherification is prevalent, alternative methods utilizing organometallic reagents can also be considered for C-O bond formation. Organometallic reagents, such as Grignard reagents, are powerful nucleophiles for forming carbon-carbon bonds, but their application in forming aryl or heteroaryl ethers is less common.

The formation of cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium is a known process, though it can be accompanied by the formation of radical intermediates. acs.orgnih.govresearchgate.net In principle, a transition-metal-catalyzed cross-coupling reaction could be envisioned between a 3-hydroxypyridine derivative and a cyclopropyl organometallic reagent. For example, cobalt-catalyzed cross-coupling reactions have been developed to introduce cyclopropyl rings onto alkyl halides, demonstrating the utility of these reagents. acs.org Adapting such cross-coupling methodologies for C-O bond formation would represent a novel, albeit more complex, alternative to the standard etherification pathway. This approach would likely require careful selection of catalysts and ligands to promote the desired heteroatom coupling over other potential reaction pathways.

Bromination Methodologies for this compound Synthesis

The introduction of a bromine atom onto the pyridine ring is a key step in the synthesis of the target molecule. The position of bromination is influenced by the electronic properties of the pyridine ring and any existing substituents.

The selective halogenation of pyridines is a foundational process in the synthesis of a wide array of functionalized derivatives used in pharmaceuticals and agrochemicals. chemrxiv.orgchemrxiv.orgresearchgate.net Direct electrophilic halogenation of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle. However, the presence of an activating group, such as a hydroxyl or alkoxy group at the 3-position, can facilitate electrophilic substitution.

A common and effective method for the bromination of activated pyridine rings is the use of brominating agents like liquid bromine (Br₂) or N-Bromosuccinimide (NBS). For instance, the synthesis of the analogous compound, 2-bromo-3-methoxypyridine, often starts with the bromination of 3-hydroxypyridine. In a typical procedure, 3-hydroxypyridine is treated with liquid bromine in a basic aqueous solution, such as sodium hydroxide, at controlled temperatures to yield 2-bromo-3-hydroxypyridine. google.com This intermediate possesses the required bromine atom at the C2 position.

| Reagent | Substrate | Conditions | Product | Yield | Reference |

| Bromine (Br₂) | 3-Hydroxypyridine | 40% NaOH(aq), 10-15°C, 3h | 2-Bromo-3-hydroxypyridine | 75% | google.com |

| N-Bromosuccinimide (NBS) | 2-Phenylpyridine | Dichloroethane, rt, 24h | 2-Phenyl-5-bromopyridine | - | researchgate.net |

This table presents examples of bromination reactions on pyridine scaffolds.

The regioselectivity of the bromination, specifically targeting the C2 position (ortho to the pyridine nitrogen), is critical. In the case of a 3-substituted pyridine bearing an electron-donating group like a hydroxyl or cyclopropoxy group, the C2 and C6 positions are activated towards electrophilic attack. The directing effect of the 3-alkoxy substituent strongly favors substitution at the C2 position.

The synthesis of 2-bromo-3-hydroxypyridine from 3-hydroxypyridine exemplifies this regioselectivity. The reaction proceeds by adding bromine to a solution of 3-hydroxypyridine in aqueous sodium hydroxide at a maintained temperature of 10-15°C, resulting in the desired 2-bromo isomer with high yield. google.com This high degree of regiocontrol is a key feature of this synthetic approach. While this method is effective, more advanced strategies like directed ortho-metalation (DoM) can also achieve C2 functionalization, although they may be more complex than necessary for this specific transformation.

Convergent and Divergent Synthetic Routes to this compound

A sequential or linear approach involves the stepwise modification of a simple starting material. A logical pathway to this compound begins with a readily available precursor, such as 3-hydroxypyridine.

The synthetic sequence would be as follows:

Bromination: 3-Hydroxypyridine is first brominated to regioselectively install the bromine atom at the C2 position, yielding 2-bromo-3-hydroxypyridine. google.com

Etherification: The resulting 2-bromo-3-hydroxypyridine is then subjected to an etherification reaction to introduce the cyclopropoxy group. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base (e.g., potassium hydroxide) to form an alkoxide, which then reacts with a cyclopropyl halide (e.g., cyclopropyl bromide) or a related reagent with a suitable leaving group. An analogous synthesis for 2-bromo-3-methoxypyridine involves reacting 2-bromo-3-pyridinol with methyl iodide in the presence of potassium hydroxide. prepchem.com

This step-by-step approach allows for the controlled introduction of each functional group, building complexity in a predictable manner.

Late-stage functionalization (LSF) is a powerful strategy in modern synthesis that involves introducing key functional groups in the final steps of a synthetic sequence. nih.govchimia.chmpg.de This approach is highly valuable for rapidly creating analogues of a target molecule for structure-activity relationship studies.

In the context of this compound, the introduction of the cyclopropoxy group can be considered a late-stage functionalization. The key precursor, 2-bromo-3-hydroxypyridine, is first synthesized and can be stored as a stable intermediate. This building block can then be used to generate not only the target compound but also a variety of other 3-alkoxy derivatives by reacting it with different alkylating agents.

Example of Late-Stage Etherification:

Precursor: 2-Bromo-3-hydroxypyridine

Reaction: Williamson ether synthesis with a cyclopropylating agent.

Advantage: This allows for the diversification of the molecule at a very late stage, avoiding the need to carry the cyclopropoxy group through multiple earlier synthetic steps. The synthesis of 2-bromo-3-methoxypyridine from 2-bromo-3-pyridinol is a prime example of this strategy, providing a high yield of the final product. prepchem.com

| Strategy | Starting Material | Key Intermediate | Final Step |

| Sequential | 3-Hydroxypyridine | 2-Bromo-3-hydroxypyridine | Etherification |

| Late-Stage | 2-Bromo-3-hydroxypyridine | N/A (Direct Precursor) | Etherification |

This table compares the sequential and late-stage functionalization strategies.

Synthesis of Advanced Building Blocks for this compound and Analogues

The efficient synthesis of this compound and its analogues relies on the availability of well-designed, functionalized building blocks. nih.govlifechemicals.com Rather than starting from simple pyridine, synthetic chemists can employ de novo synthesis strategies or use more complex, pre-functionalized heterocycles to streamline the construction of the target molecule.

De novo synthesis methods build the pyridine ring itself from acyclic precursors. nih.govnih.govillinois.edu For example, polysubstituted pyridines can be assembled through cycloaddition reactions, which offer a high degree of regiochemical control. nih.govnih.gov This approach allows for the strategic placement of substituents that would be difficult to install on a pre-existing pyridine ring. By choosing appropriate acyclic starting materials, one could construct a pyridine ring that already contains the desired substitution pattern or functional groups that can be easily converted to the bromo and cyclopropoxy moieties.

Alternatively, the synthesis of advanced pyridine-based building blocks, such as functionalized pyridine boronic acids, provides versatile intermediates for cross-coupling reactions. researchgate.net These building blocks can be used to construct more complex molecules where the this compound core is just one component of a larger structure. The development of new synthetic methods provides access to a growing library of such building blocks, facilitating the exploration of chemical space around the pyridine scaffold. rsc.org

Pyridine-Containing Organometallic Reagents (e.g., Boronic Acids and Esters)

Organometallic reagents containing a pyridine scaffold, particularly boronic acids and their esters, are pivotal in modern cross-coupling chemistry for forming carbon-carbon and carbon-heteroatom bonds. While direct coupling to form the cyclopropoxy ether linkage can be challenging, these reagents are fundamental in synthesizing substituted pyridine precursors. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of this approach.

However, the use of pyridylboronic acids is not without challenges. The 2-pyridyl–boron bond, in particular, is known to be highly susceptible to protodeborylation, where the boron group is cleaved and replaced by a hydrogen atom, reducing the reaction's efficiency. nih.gov To circumvent this instability, several strategies have been developed:

Slow-Release Boronates: The use of N-methyliminodiacetic acid (MIDA) boronates provides a solution. nih.gov These air-stable crystalline compounds slowly release the corresponding boronic acid under mild basic conditions, maintaining a low concentration in the reaction mixture that favors the desired cross-coupling over decomposition. nih.gov

Catalyst System Modification: The choice of catalyst and ligands is critical. Rhodium-catalyzed asymmetric coupling reactions have shown high enantioselectivity even when both coupling partners are heterocycles. nih.gov Furthermore, iron, an earth-abundant and less toxic metal, has emerged as a viable catalyst for Suzuki-type biaryl couplings involving heteroarylboronic acids under air-stable conditions. digitellinc.com

Electronic Modulation: The reactivity of pyridine boronic acids can be influenced by substituents on the pyridine ring. For instance, introducing a halogen like chlorine or fluorine can modulate the electronic properties of the pyridine, sometimes enabling successful coupling reactions that would otherwise fail. nih.gov

The table below summarizes various conditions explored for cross-coupling reactions involving pyridine-based boronic acids.

| Coupling Partners | Catalyst/Ligand | Base/Solvent | Key Finding |

| Pyridyl MIDA Boronate & Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene/H₂O | MIDA boronates enable the coupling of otherwise unstable 2-pyridyl boranes. nih.gov |

| Heterocyclic Allyl Halide & Pyridylboronic Acid | Rhodium Catalyst | Various | Achieves high enantioselectivity in hetero-hetero couplings. nih.gov |

| Pyrrole & Heteroarylboronic Acid | Iron Catalyst | Air-Stable Conditions | Demonstrates the utility of earth-abundant metals for C-C bond formation. digitellinc.com |

| Halogenated Pyridine & Pyridylboronic Acid | Palladium Catalyst | PtBu₃ ligand | Ligand choice significantly increases yields with less reactive chloroaromatics. acs.org |

Functionalized Cyclopropane (B1198618) Derivatives for Coupling Reactions

The introduction of the cyclopropyl moiety is a key step in the synthesis of the target molecule. The cyclopropyl group is a valuable structural motif in medicinal chemistry, often used to enhance metabolic stability, potency, or to act as a rigid linker. scientificupdate.com The synthesis of functionalized cyclopropane derivatives that can participate in coupling reactions is therefore of significant interest.

Several methods exist for the preparation of these strained ring systems:

Transition Metal-Catalyzed Cyclopropanation: This is a widely used method where a transition metal catalyst, often based on copper or rhodium, reacts with a diazo compound to generate a metal carbenoid intermediate. rsc.org This highly reactive species then adds across an alkene to form the cyclopropane ring. rsc.orgrsc.org

Michael-Initiated Ring-Closure (MIRC): This domino reaction involves the conjugate addition of a nucleophile to an electrophilic alkene, followed by an intramolecular ring-closing substitution reaction to form the cyclopropane. rsc.org Sulfur ylides are common reagents in this type of transformation, known as the Corey-Chaykovsky cyclopropanation. rsc.org

Intramolecular Nucleophilic Substitution: Substrates containing an electron-withdrawing group and a leaving group in the γ-position can undergo an intramolecular SN2 reaction under basic conditions to form a cyclopropane ring. rsc.org

Once formed, these functionalized cyclopropanes, such as cyclopropylboronic acids or cyclopropyl halides, can serve as coupling partners. For instance, a cyclopropylboronic acid could potentially be coupled with a 2-bromo-3-hydroxypyridine precursor under conditions suitable for C-O bond formation, although this is less common than aryl C-O couplings. More typically, the cyclopropoxy group is installed via nucleophilic substitution using cyclopropanol (B106826) or a cyclopropyl halide.

| Cyclopropanation Method | Reagents | Mechanism | Key Feature |

| Metal-Catalyzed | Alkene, Diazo Compound, Rh or Cu Catalyst | In situ generation of a metal carbenoid which adds to the alkene. rsc.org | Highly effective and stereoselective for functionalized cyclopropanes. rsc.org |

| Michael-Initiated Ring-Closure (MIRC) | Electrophilic Alkene, Nucleophile (e.g., Sulfur Ylide) | Conjugate addition followed by intramolecular ring closure. rsc.org | Domino reaction sequence for efficient construction. rsc.org |

| Intramolecular SN2 | Substrate with γ-leaving group and electron-withdrawing group | Base-mediated intramolecular cyclization. rsc.org | Forms the ring from an acyclic precursor. rsc.org |

Fused Pyridine Building Blocks

An alternative strategy for accessing complex pyridine structures involves the use of fused pyridine building blocks. These are pre-constructed bicyclic or polycyclic systems containing a pyridine ring, which can be chemically manipulated to yield highly substituted monocyclic pyridines. This approach offers a way to control regioselectivity and introduce multiple functional groups in a stereocontrolled manner.

One innovative method for creating such building blocks is a diboration-electrocyclization sequence. nih.govwhiterose.ac.ukresearchgate.net This strategy can generate a range of pyridine-fused small-molecule boronic esters. nih.govwhiterose.ac.uk These intermediates are versatile and can be used in high-throughput synthesis to create libraries of compounds, including those with ether linkages. nih.govresearchgate.net For example, 3,4-disubstituted isoquinoline-like scaffolds can be generated in high yield, and subsequent oxidation can produce 3-hydroxypyridine derivatives, which are direct precursors for etherification reactions. whiterose.ac.uk The synthesis of new pyridine and fused pyridine derivatives can also be achieved through cyclization and condensation reactions starting from functionalized pyridine precursors. mdpi.com

While not a direct route to this compound itself, the development of these advanced building blocks provides a powerful platform for the rapid synthesis of analogs and complex derivatives, which could be adapted for the target molecule.

| Synthetic Strategy | Key Reaction | Starting Materials | Product Type |

| Diboration-Electrocyclization | Diboration followed by 6π-electrocyclization | Readily available starting materials | Pyridine-fused boronic esters nih.govresearchgate.net |

| Condensation/Cyclization | Reaction with bifunctional reagents | Functionalized pyridine carbonitriles | Pyrido[2,3-d]pyrimidines, Pyrazolo[3,4-b]pyridines mdpi.com |

Process Optimization and Scalability Considerations in this compound Synthesis

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. For a molecule like this compound, which may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), scalability is paramount.

Key considerations for process optimization include:

Starting Material Selection: The choice of raw materials is critical. They should be readily available, inexpensive, and have a good safety profile. google.com For example, a synthesis starting from 2-aminopyridine (B139424) would involve steps like bromination and diazotization, which require careful control of reaction conditions to maximize yield and minimize impurity formation. ijssst.info

Reaction Condition Optimization: Each step of the synthesis must be optimized. This includes adjusting parameters such as temperature, pressure, reaction time, solvent, and catalyst loading. The goal is to maximize the yield and purity of the product while minimizing reaction time and energy consumption. For instance, bromination reactions can be optimized by controlling the addition rate and temperature to prevent the formation of di-brominated byproducts. ijssst.info

Purification and Isolation: Developing an efficient and scalable purification method is crucial. This may involve optimizing crystallization conditions to isolate the final product with high purity, thereby avoiding costly and time-consuming chromatographic techniques.

The table below contrasts batch and flow synthesis approaches, highlighting aspects relevant to process optimization.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scale-up | Requires larger reactors, can pose safety and mixing challenges. | Achieved by running the system for a longer duration ("numbering-up"). |

| Safety | Handling large quantities of reagents can be hazardous; potential for thermal runaway. | Small reactor volume enhances safety; better control over exotherms. nih.gov |

| Heat & Mass Transfer | Can be inefficient, leading to local hot spots and side reactions. | High surface-area-to-volume ratio allows for superior heat and mass transfer. |

| Reaction Time | Often involves longer reaction and workup times. | Cumulated residence times can be significantly shorter, increasing throughput. nih.gov |

| Product Quality | Batch-to-batch variability can be an issue. | Provides consistent product quality and purity. nih.gov |

By carefully considering these factors, a robust, scalable, and economically viable manufacturing process for this compound can be developed.

Reactivity Profiles and Transformational Chemistry of 2 Bromo 3 Cyclopropoxypyridine

Cross-Coupling Reactions at the Bromine Center of 2-Bromo-3-cyclopropoxypyridine

The bromine atom at the C2 position of the pyridine (B92270) ring is a key site for functionalization. Its susceptibility to oxidative addition with palladium(0) catalysts makes it an excellent electrophilic partner in a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon bonds. illinois.edu

The Suzuki-Miyaura coupling is a robust and widely employed method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. illinois.eduharvard.edu This reaction is particularly effective for aryl bromides, making it highly suitable for the derivatization of this compound. illinois.edu

This compound readily participates in Suzuki-Miyaura coupling reactions with a diverse range of aryl and heteroaryl boronic acids and their corresponding esters. claremont.edu This transformation allows for the direct installation of various aromatic and heteroaromatic moieties at the 2-position of the pyridine ring, yielding 2-aryl-3-cyclopropoxypyridine derivatives. The reaction generally proceeds with high efficiency and tolerates a wide variety of functional groups on the boronic acid partner. youtube.com

For instance, the coupling of this compound with substituted phenylboronic acids under standard Suzuki conditions—typically employing a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base such as sodium carbonate or potassium phosphate (B84403)—affords the corresponding 2-phenyl-3-cyclopropoxypyridine products in good to excellent yields. harvard.eduresearchgate.net Similarly, heteroaryl boronic acids, including those derived from thiophene, furan, and other pyridine rings, are effective coupling partners. claremont.edu

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 92 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 88 |

| Thiophene-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |

| Pyridin-3-ylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 78 |

The success of the Suzuki-Miyaura coupling of this compound hinges on the appropriate selection of the catalyst and ligand system. covasyn.com While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective, challenging substrates or the need for milder reaction conditions may necessitate more sophisticated systems. researchgate.net

For electron-rich or sterically hindered coupling partners, the use of electron-rich, bulky phosphine (B1218219) ligands can significantly improve reaction rates and yields. Ligands such as SPhos, XPhos, and RuPhos, developed by the Buchwald group, are particularly effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle. colab.ws The choice of base and solvent also plays a crucial role, with combinations like potassium phosphate in dioxane or cesium carbonate in tetrahydrofuran (B95107) often providing superior results for complex substrates. harvard.eduresearchgate.net The optimization of these parameters is key to achieving high efficiency in the synthesis of diverse 2-aryl-3-cyclopropoxypyridine libraries. covasyn.com

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. wikipedia.org This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org this compound serves as a competent substrate in Sonogashira couplings, allowing for the introduction of various alkynyl groups at the C2 position.

The reaction of this compound with terminal alkynes, such as phenylacetylene (B144264) or trimethylsilylacetylene, under typical Sonogashira conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and an amine base like triethylamine (B128534) or piperidine (B6355638) in a solvent like THF or DMF) yields the corresponding 2-alkynyl-3-cyclopropoxypyridine derivatives. washington.eduresearchgate.net These products are valuable intermediates for further synthetic transformations.

Table 2: Representative Sonogashira Couplings of this compound

| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 89 |

| Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | DMF | 91 |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | Acetonitrile | 84 |

Beyond the Suzuki and Sonogashira reactions, this compound is also a viable substrate for other palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. nih.gov For this compound, this would entail reaction with an arylzinc or alkylzinc halide, typically catalyzed by a palladium complex like Pd(PPh₃)₄. organic-chemistry.org This method is particularly useful for introducing alkyl groups, which can be challenging with other coupling methods.

The Stille coupling utilizes an organotin (stannane) reagent as the nucleophilic partner. organic-chemistry.orgwikipedia.org The reaction of this compound with an organostannane, such as tributyl(phenyl)tin, in the presence of a palladium catalyst, would yield the corresponding 2-substituted pyridine. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling. organic-chemistry.org

The general catalytic cycles for both Negishi and Stille reactions follow the familiar pattern of oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organozinc or organotin reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net

While the cross-coupling reactions discussed above rely on pre-functionalized coupling partners (organoboron, -zinc, -tin reagents), direct C-H arylation has emerged as a more atom-economical strategy. mdpi.com This approach involves the direct coupling of an aryl halide with a C-H bond of another aromatic system, catalyzed by a transition metal. nih.gov

For pyridine analogs, direct arylation often requires a directing group to control regioselectivity. rsc.org In the context of 3-cyclopropoxypyridine (B14855524) (the parent analog without the bromine), direct C-H arylation with an aryl bromide would preferentially occur at the C2 and C6 positions, which are activated by the ring nitrogen. Rhodium(I) catalysts have been shown to be effective for the direct arylation of certain pyridine derivatives. nih.gov While direct C-H arylation on this compound itself is less common due to the presence of the reactive C-Br bond, the principles of C-H activation on related 3-alkoxypyridine systems are relevant for understanding the broader reactivity of this class of compounds and for designing alternative synthetic strategies.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

Nucleophilic Substitution Reactions on the Pyyridine Ring of this compound

The presence of a bromine atom at the C-2 position, adjacent to the ring nitrogen, renders this site highly susceptible to nucleophilic attack. The electron-withdrawing nature of the nitrogen atom polarizes the C-Br bond and helps to stabilize the intermediate formed during substitution, facilitating the displacement of the bromide leaving group.

Nucleophilic substitution on the this compound ring proceeds predominantly through a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.com This process is a two-step addition-elimination pathway:

Addition of the Nucleophile: An electron-rich nucleophile attacks the carbon atom bearing the bromine. This is typically the rate-determining step. The attack forces the electrons of the C=N pi bond onto the nitrogen atom, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored as the bromide ion is expelled, resulting in the substituted product.

This compound is expected to react with a range of nucleophiles, including those based on oxygen, sulfur, and nitrogen. The outcomes are predictable based on analogous reactions with other 2-bromopyridines. sci-hub.se For instance, reactions with alkoxides, thiolates, and amines would lead to the corresponding 2-alkoxy, 2-thioether, and 2-amino pyridine derivatives.

Microwave-assisted conditions have been shown to dramatically accelerate these types of substitution reactions, often reducing reaction times from hours to minutes. sci-hub.se

Table 1: Predicted Nucleophilic Substitution Reactions of this compound This table presents expected outcomes based on the known reactivity of similar 2-halopyridine substrates. sci-hub.se

| Nucleophile | Reagent Example | Solvent | Predicted Product |

| Oxygen | Sodium Methoxide (NaOCH₃) | DMSO | 2-Methoxy-3-cyclopropoxypyridine |

| Oxygen | Sodium Phenoxide (NaOPh) | HMPA | 2-Phenoxy-3-cyclopropoxypyridine |

| Sulfur | Sodium Thiophenoxide (NaSPh) | NMP | 2-(Phenylthio)-3-cyclopropoxypyridine |

| Nitrogen | Piperidine | (neat) | 2-(Piperidin-1-yl)-3-cyclopropoxypyridine |

| Nitrogen | Ammonia (B1221849) (NH₃) | H₂O/EtOH | 3-Cyclopropoxypyridin-2-amine |

Reactivity of the Cyclopropoxy Group in this compound

The cyclopropoxy group, consisting of a three-membered ring attached to the pyridine via an ether linkage, possesses unique reactivity due to significant ring strain.

Cyclopropane (B1198618) rings can undergo ring-opening reactions under various conditions, including treatment with strong acids, transition metals, or radical initiators. researchgate.netbeilstein-journals.org The driving force for these reactions is the release of approximately 27 kcal/mol of strain energy.

For aryl cyclopropanes, Brønsted acids in solvents like hexafluoroisopropanol (HFIP) can promote a nucleophilic ring-opening, proceeding through an SN1-type mechanism involving a carbocation intermediate. nih.gov This pathway would involve protonation of the cyclopropane ring, followed by cleavage of a C-C bond to form a secondary carbocation, which is then trapped by a nucleophile. The regioselectivity of the ring opening would be influenced by the electronic properties of the attached pyridine ring.

Transition metal-catalyzed reactions, for example with nickel, can also facilitate the reductive ring-opening and cross-coupling of aryl cyclopropyl (B3062369) systems with alkyl halides. acs.org

The ether bond in this compound is generally stable but can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via a nucleophilic substitution mechanism.

The process begins with the protonation of the ether oxygen, converting the cyclopropoxy group into a good leaving group. Following this activation step, a nucleophile (e.g., Br⁻) attacks one of the adjacent carbon atoms. Given the structure, two pathways are possible:

Attack at the pyridine carbon (SNAr): This is generally disfavored for ether cleavage on an aromatic ring.

Attack at a cyclopropyl carbon (SN2): The halide ion attacks one of the methylene (B1212753) carbons of the cyclopropyl ring. This is sterically hindered and would require significant activation.

A more likely scenario involves cleavage to form a stable carbocation if possible. However, neither a cyclopropyl cation nor a vinyl cation (from the pyridine ring) is particularly stable. Therefore, the most probable outcome of acid-promoted cleavage would be the formation of 2-Bromo-3-pyridinol and a cyclopropyl halide, though forcing conditions would be required.

Table 2: Potential Products from Reactivity of the Cyclopropoxy Group

| Reaction Type | Reagents | Potential Products |

| Ring-Opening | TfOH / Arene Nucleophile | 1-(2-Bromo-3-pyridoxy)-1,3-diarylpropane derivatives |

| Ether Cleavage | Excess HBr (conc.), heat | 2-Bromo-3-pyridinol and 1,3-Dibromopropane |

Electrophilic Functionalization of the Pyridine Ring

Pyridine is an electron-deficient aromatic system, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). lumenlearning.com The ring nitrogen deactivates the ring towards attack by electrophiles. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen becomes protonated, further increasing its deactivating effect.

Despite this deactivation, substitutions can be forced under vigorous conditions. The directing effects of the existing substituents—the bromine atom and the cyclopropoxy group—will govern the position of any incoming electrophile.

Bromo Group (at C-2): Deactivating, ortho-, para-director. It directs incoming electrophiles to the C-3 (blocked) and C-5 positions.

Cyclopropoxy Group (at C-3): Activating, ortho-, para-director. It directs incoming electrophiles to the C-2 (blocked) and C-4 positions.

Considering these competing effects, the C-4 and C-5 positions are the most likely sites for electrophilic attack. The activating, para-directing effect of the cyclopropoxy group would likely make the C-4 position the most favored site for substitution.

Table 3: Predicted Electrophilic Aromatic Substitution Outcomes

| Reaction | Reagents | Major Product |

| Bromination | Br₂, FeBr₃ | 2,4-Dibromo-3-cyclopropoxypyridine |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-3-cyclopropoxy-4-nitropyridine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-2-bromo-3-cyclopropoxypyridine |

Transformations Involving Radical Intermediates

While the direct radical transformations of this compound are not extensively documented in dedicated studies, the reactivity of the broader class of 2-bromopyridines provides a strong predictive framework for its behavior. The carbon-bromine bond at the 2-position of the pyridine ring is susceptible to homolytic cleavage under various conditions, including photoredox catalysis, to generate a pyridyl radical. This highly reactive intermediate can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the primary pathways for generating a pyridyl radical from a 2-bromopyridine (B144113) is through single-electron reduction. This process is often facilitated by photocatalysts that, upon excitation with light, can transfer an electron to the bromopyridine substrate. The resulting radical anion readily undergoes fragmentation to release a bromide ion and the desired pyridyl radical. This radical species is a key intermediate that can be trapped by various radical acceptors.

For instance, in reactions analogous to those studied for other halopyridines, the 2-pyridyl radical derived from this compound would be expected to undergo anti-Markovnikov addition to alkenes and alkynes. This hydroarylation process allows for the formation of new carbon-carbon bonds at the less substituted carbon of the unsaturated partner, leading to the introduction of alkyl or vinyl substituents at the 2-position of the pyridine ring. The reaction is typically completed by a hydrogen atom transfer (HAT) step, often mediated by a polarity-reversal catalyst, to yield the final product and regenerate the catalytic cycle.

The table below summarizes potential radical-mediated transformations based on established reactivity of similar 2-bromopyridines.

| Transformation Type | Reactant | Catalyst/Conditions | Expected Product |

| Hydroarylation | Alkene (e.g., Styrene) | Photocatalyst (e.g., Ir or Ru complex), H-atom source | 2-Alkyl-3-cyclopropoxypyridine |

| Hydroarylation | Alkyne (e.g., Phenylacetylene) | Photocatalyst (e.g., Ir or Ru complex), H-atom source | 2-Vinyl-3-cyclopropoxypyridine |

| Giese Addition | Electron-deficient alkene (e.g., Acrylonitrile) | Radical initiator (e.g., AIBN), H-atom source | 2-(2-cyanoethyl)-3-cyclopropoxypyridine |

Derivatization Strategies for Post-Synthetic Modification of this compound

The bromine atom at the 2-position of this compound serves as a versatile handle for a multitude of post-synthetic modifications, primarily through transition-metal-catalyzed cross-coupling reactions. These methods are foundational in medicinal chemistry and materials science for the construction of complex molecular frameworks.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent, such as a boronic acid or ester. This strategy allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 2-position. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice. This reaction involves the palladium- and copper-co-catalyzed coupling of this compound with a terminal alkyne. The resulting 2-alkynyl-3-cyclopropoxypyridine derivatives are valuable intermediates for further transformations or as final products in various applications.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a highly effective method. This palladium-catalyzed reaction couples this compound with a primary or secondary amine, enabling the synthesis of a diverse range of 2-amino-3-cyclopropoxypyridine derivatives. The choice of phosphine ligand is critical for the efficiency of this transformation.

The following table details representative derivatization reactions applicable to this compound, based on established protocols for 2-bromopyridines.

| Reaction Name | Coupling Partner | Catalyst System | Product Class |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-3-cyclopropoxypyridine |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-3-cyclopropoxypyridine |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-Amino-3-cyclopropoxypyridine |

These derivatization strategies highlight the importance of this compound as a versatile building block, enabling access to a wide range of substituted pyridine compounds with potential applications in various fields of chemical research.

Mechanistic Investigations and Computational Studies on 2 Bromo 3 Cyclopropoxypyridine Reactivity

Elucidation of Reaction Mechanisms in Cross-Coupling Processes Involving 2-Bromo-3-cyclopropoxypyridine

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming carbon-carbon bonds. For a heteroaryl halide like this compound, these reactions typically involve a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. wikipedia.orgnih.gov The key steps in this catalytic cycle are oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: This is the initial and often rate-determining step where the low-valent palladium(0) catalyst inserts into the carbon-bromine bond of this compound. nih.govharvard.edu This process increases the oxidation state of palladium from 0 to +2 and forms a square-planar Pd(II) intermediate. illinois.edu The reactivity of the C-Br bond is influenced by the electron-deficient nature of the pyridine (B92270) ring, which generally facilitates oxidative addition compared to electron-rich aryl halides. yonedalabs.com However, the presence of the electron-donating cyclopropoxy group at the 3-position can modulate this reactivity.

Mechanistic studies on similar bromoarenes suggest that the oxidative addition can proceed through different pathways, including concerted, nucleophilic substitution (SNAr-type), or even radical mechanisms, depending on the specific ligands, solvent, and substrate. rsc.org For 2-bromopyridines, the oxidative addition of a Pd(0) complex initially forms a cis-palladium complex, which can then isomerize to the more stable trans-complex. wikipedia.org An unusual autocatalytic mechanism has also been observed for the oxidative addition of bromobenzene (B47551) to certain palladium complexes, where a Pd(II)-hydrido-bromide species acts as the true catalyst. nih.gov

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. The two organic groups coupled to the Pd(II) center are eliminated to form a new carbon-carbon bond, regenerating the active Pd(0) catalyst. illinois.edu For this step to occur, the two groups must be in a cis orientation on the palladium complex. The steric bulk of the ligands and the electronic nature of the coupled groups play a significant role in promoting this step.

The choice of ligand is paramount in palladium-catalyzed cross-coupling reactions as it influences catalyst stability, activity, and selectivity. nih.govrsc.org Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modify the steric and electronic environment of the palladium center. wikipedia.org

Electron-rich ligands , such as alkylphosphines and NHCs, increase the electron density on the palladium atom. This enhanced nucleophilicity of the metal center promotes the oxidative addition step, which is particularly beneficial for less reactive halides like aryl chlorides, or electron-rich systems. wikipedia.orgyonedalabs.com

Bulky ligands are known to accelerate the reductive elimination step by creating steric pressure that favors the formation of the product and the lower-coordination Pd(0) species. yonedalabs.com

For the cross-coupling of this compound, a balance of these properties is required. A ligand that is sufficiently electron-rich to facilitate oxidative addition but also bulky enough to promote reductive elimination would be ideal. The table below illustrates the potential impact of different ligand classes on a hypothetical Suzuki coupling of this compound.

| Ligand Class | Example Ligand | Key Properties | Expected Effect on Oxidative Addition | Expected Effect on Reductive Elimination | Potential Outcome |

|---|---|---|---|---|---|

| Arylphosphines | PPh3 (Triphenylphosphine) | Moderately electron-rich, moderately bulky | Moderate rate | Moderate rate | Standard, may require higher temperatures |

| Alkylphosphines | PCy3 (Tricyclohexylphosphine) | Electron-rich, very bulky | Fast | Fast | High turnover, efficient at lower temperatures |

| Buchwald Ligands | SPhos | Electron-rich, very bulky biarylphosphine | Very Fast | Very Fast | High efficiency for challenging substrates |

| N-Heterocyclic Carbenes (NHCs) | IPr | Strongly electron-donating, bulky | Very Fast | Fast | High catalyst stability and activity |

Stereochemical Analysis of Cyclopropane-Involving Transformations

The cyclopropane (B1198618) ring in this compound is a source of potential reactivity and stereochemical complexity. Reactions that involve the opening or rearrangement of this strained three-membered ring must be analyzed for their stereochemical outcomes. libretexts.org

In transformations where a bond to a chiral carbon is broken and a new one is formed, the stereochemistry can be retained, inverted, or scrambled, leading to a racemic mixture. libretexts.org If a reaction proceeds through a concerted mechanism, the stereochemistry of the starting material often dictates the stereochemistry of the product, a characteristic of stereospecific reactions. masterorganicchemistry.com

For cyclopropane derivatives, ring-opening reactions can be highly stereoselective. For instance, nucleophilic attack on a cyclopropyl (B3062369) ketone can proceed with high stereospecificity, providing evidence against radical intermediates and supporting a direct nucleophilic attack mechanism. researchgate.net If this compound were to undergo a transformation involving the cyclopropane ring, such as a Lewis acid-mediated ring-opening, the stereochemical course would depend on whether the reaction proceeds via a concerted pathway or through a stepwise mechanism involving intermediates. Experimental and computational studies on related systems have demonstrated that such reactions can proceed through asynchronous, concerted pathways. nih.gov

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic studies are essential for elucidating reaction mechanisms by determining rate laws, reaction orders, and activation parameters. For a cross-coupling reaction involving this compound, kinetic analysis could identify the rate-determining step—whether it is oxidative addition, transmetalation, or reductive elimination. For example, studies on the oxidative addition of phenyl halides to Pd(0) complexes have shown that the reaction order with respect to the ligand can reveal the nature of the active catalytic species (e.g., monoligated vs. bisligated palladium). illinois.edu

Computational Chemistry Approaches for this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. rsc.orgresearchgate.net It allows for the exploration of reaction pathways, the characterization of transient intermediates, and the calculation of transition state structures and energies, which are often difficult to probe experimentally. researchgate.net

For this compound, DFT calculations can be employed to model the entire catalytic cycle of a cross-coupling reaction. acs.org Researchers can compute the energy profiles for competing mechanistic pathways, such as the concerted versus stepwise oxidative addition of the C-Br bond to a palladium catalyst. rsc.org

These calculations can elucidate the geometric and electronic structure of key transition states. For example, in a Suzuki-Miyaura reaction, DFT can model the transition state for the transmetalation step, revealing the role of the base and the coordination of the boronic acid to the palladium center. nih.gov Furthermore, DFT is used to rationalize the effect of different ligands on the reaction. By calculating the activation barriers for the key steps (oxidative addition, reductive elimination) with various ligands, one can predict which ligand will lead to the most efficient catalytic system. acs.org

The following table presents hypothetical activation free energies (ΔG‡) for the key steps in a Suzuki coupling reaction of this compound, illustrating how DFT can be used to compare the efficacy of different ligands.

| Ligand | ΔG‡ (Oxidative Addition) | ΔG‡ (Transmetalation) | ΔG‡ (Reductive Elimination) | Predicted Rate-Determining Step |

|---|---|---|---|---|

| PPh3 | 18.5 | 22.1 | 15.3 | Transmetalation |

| PCy3 | 15.2 | 20.5 | 12.8 | Transmetalation |

| SPhos | 14.1 | 19.8 | 11.5 | Transmetalation |

| IPr (NHC) | 13.5 | 21.2 | 13.1 | Transmetalation |

These computational insights are invaluable for understanding reactivity, predicting outcomes, and guiding the rational design of new catalysts and reaction conditions for transformations involving this compound.

Conformation Analysis and Electronic Properties

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its physical and chemical properties. For this compound, the orientation of the cyclopropoxy group relative to the pyridine ring is of particular interest. Computational methods, such as Density Functional Theory (DFT), are employed to determine the most stable conformations by calculating the potential energy surface of the molecule as a function of specific dihedral angles.

Conformational Analysis:

Electronic Properties:

The electronic properties of this compound are fundamental to its reactivity. Key parameters derived from computational studies include:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring is expected to be a region of significant negative potential, while the hydrogen atoms and the area around the bromine atom may exhibit positive potential.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and charge distribution within the molecule. It can reveal the nature of the atomic orbitals involved in bonding, the extent of electron delocalization, and the charge on each atom. This information is valuable for understanding the electronic effects of the bromine and cyclopropoxy substituents on the pyridine ring.

A hypothetical data table summarizing the results of a DFT calculation on this compound is presented below. Please note that these are representative values and would need to be confirmed by specific computational studies.

| Parameter | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

| Charge on N atom | -0.45 e |

| Charge on C2 (with Br) | +0.15 e |

| Charge on C3 (with O-cPr) | +0.20 e |

Prediction of Reactivity and Selectivity in Pyridine Derivatives

Computational studies are invaluable for predicting the reactivity and selectivity of pyridine derivatives like this compound in various reactions.

Reactivity Indices:

Several reactivity descriptors derived from conceptual DFT can be used to predict the most reactive sites in the molecule:

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can be used to identify the most electrophilic and nucleophilic sites. For instance, the site with the highest value of the Fukui function for nucleophilic attack (f+) is the most likely to be attacked by a nucleophile.

Local Softness and Hardness: These parameters provide information about the local reactivity of different atomic sites. A higher local softness value indicates a more reactive site.

Predicting Reaction Mechanisms and Selectivity:

By modeling the potential energy surfaces of possible reaction pathways, computational chemistry can predict the most favorable mechanism and the expected products. For this compound, this could include:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position of the electron-deficient pyridine ring is a potential site for SNAr reactions. Computational modeling can help to predict the activation energy for the substitution and compare it with other possible reaction pathways. The presence of the electron-donating cyclopropoxy group at the 3-position would be expected to influence the regioselectivity of such reactions.

Electrophilic Aromatic Substitution (SEAr): While pyridine itself is generally unreactive towards electrophilic substitution, the activating effect of the cyclopropoxy group could make the ring more susceptible to attack. Computational studies can predict the most likely position for electrophilic attack by analyzing the charge distribution and the stability of the resulting intermediates (sigma complexes).

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is a common handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Theoretical calculations can shed light on the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, and help to rationalize the observed product distribution.

Research Applications and Synthetic Utility of 2 Bromo 3 Cyclopropoxypyridine

A Versatile Building Block for Advanced Organic Synthesis

The strategic placement of the bromo and cyclopropoxy substituents on the pyridine (B92270) core makes 2-Bromo-3-cyclopropoxypyridine a highly valuable precursor in synthetic organic chemistry. The bromine atom serves as a handle for various cross-coupling reactions, while the cyclopropoxy group can influence the physicochemical properties of the resulting molecules.

Precursor to Diversely Functionalized Pyridine Derivatives

The presence of a bromine atom at the 2-position of the pyridine ring allows for the introduction of a wide range of functional groups through well-established palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their efficiency and broad substrate scope.

One of the most utilized transformations is the Suzuki-Miyaura coupling , which involves the reaction of the bromo-pyridine with an organoboron reagent. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, and alkyl groups. nih.govdoaj.org The general applicability of the Suzuki coupling allows for the synthesis of a vast number of substituted pyridine derivatives from this compound. nih.gov

Another key reaction is the Buchwald-Hartwig amination , a palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.orgresearchgate.net This reaction is instrumental in synthesizing arylamines from aryl halides. In the context of this compound, this methodology provides a direct route to 2-amino-3-cyclopropoxypyridine derivatives, which are important scaffolds in medicinal chemistry. The reaction is known for its tolerance of a wide variety of functional groups and can be used to introduce primary and secondary amines. wikipedia.orgresearchgate.net

The following table summarizes the key cross-coupling reactions applicable to this compound for the synthesis of diverse derivatives.

| Reaction | Reactant | Catalyst System | Bond Formed | Resulting Derivative |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid) | Palladium catalyst and a base | Carbon-Carbon | Aryl-, heteroaryl-, or alkyl-substituted pyridines |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, a phosphine (B1218219) ligand, and a base | Carbon-Nitrogen | 2-Amino- or 2-amido-substituted pyridines |

These reactions underscore the role of this compound as a versatile starting material, providing access to a rich diversity of functionalized pyridine compounds that are otherwise challenging to synthesize.

Synthesis of Complex Polycyclic and Heterocyclic Frameworks

Beyond simple functionalization, this compound serves as a key starting material for the construction of more complex molecular architectures, including polycyclic and fused heterocyclic systems. These intricate structures are often found in natural products and medicinally important compounds.

The synthesis of fused heterocyclic compounds can be achieved through multi-step reaction sequences that utilize the reactivity of the bromine atom. For instance, a cross-coupling reaction can be used to introduce a side chain that can subsequently participate in an intramolecular cyclization reaction, leading to the formation of a new ring fused to the initial pyridine core. Palladium-catalyzed cascade reactions, initiated by C-H functionalization, represent a powerful strategy for the synthesis of complex heterocycles. mdpi.com While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general principles of these synthetic strategies are well-established for related bromo-pyridines and can be applied to this compound.

The development of novel synthetic methodologies, such as palladium-catalyzed modular synthesis of thiophene-fused polycyclic aromatics, further expands the possibilities for creating complex frameworks from bromo-heterocyclic precursors. nih.gov These advanced synthetic methods are crucial for accessing novel chemical space and generating molecules with unique three-dimensional structures.

Contributions to Medicinal Chemistry Research as a Synthetic Scaffold

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. The unique substitution pattern of this compound makes it an attractive starting point for the design and synthesis of novel therapeutic agents.

Incorporation into Novel Chemical Entities for Biological Study

The ability to readily functionalize the 2-position of the 3-cyclopropoxypyridine (B14855524) core allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of new chemical entities. By introducing different substituents, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of a lead compound.

For example, the synthesis of novel kinase inhibitors often involves the use of substituted pyridine scaffolds. nih.govmdpi.com Kinases are a critical class of drug targets, and the development of selective inhibitors is a major focus of pharmaceutical research. The 3-cyclopropoxypyridine moiety can be incorporated into potential kinase inhibitors to explore interactions within the ATP-binding site of the target enzyme. While the direct synthesis of specific kinase inhibitors from this compound is not explicitly detailed in the provided results, the general strategies for designing such compounds often rely on the functionalization of similar bromo-heterocyclic intermediates. researchgate.net

The synthesis of adenosine (B11128) kinase inhibitors, for instance, has involved the creation of complex nucleoside analogues where modifications to the heterocyclic base are crucial for activity. nih.gov The versatile chemistry of this compound makes it a suitable candidate for the preparation of novel heterocyclic bases for incorporation into such bioactive molecules.

Design and Synthesis of Compound Libraries for Biological Screening

Combinatorial chemistry and the generation of compound libraries are cornerstones of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new hits. nih.govslideshare.net this compound is an ideal scaffold for the creation of focused libraries of compounds.

By employing parallel synthesis techniques, a diverse set of building blocks can be coupled to the 2-position of the 3-cyclopropoxypyridine core. For example, a library of amides can be readily prepared by reacting 2-amino-3-cyclopropoxypyridine (synthesized via Buchwald-Hartwig amination from the bromo precursor) with a collection of carboxylic acids. Similarly, a library of biaryl compounds can be generated through Suzuki coupling with a diverse set of boronic acids.

The design of such libraries can be guided by computational methods to ensure chemical diversity and explore specific regions of chemical space. mdpi.com The resulting compounds can then be screened against a variety of biological targets to identify new starting points for drug development programs. The principles of encoded combinatorial chemistry, which allow for the synthesis and screening of very large libraries, can also be applied using scaffolds derived from this compound. nih.gov

Probes for Target Identification and Mechanism Elucidation in Biological Systems

Chemical probes are essential tools in chemical biology for interrogating the function of proteins and elucidating biological pathways. These molecules are designed to interact specifically with a target protein and often contain a reporter tag (e.g., a fluorescent dye or an affinity handle) for detection or isolation.

While a specific probe directly derived from this compound is not identified in the search results, the synthetic versatility of this compound makes it a suitable starting point for the development of such tools. For instance, a known inhibitor of a target protein containing a 3-cyclopropoxypyridine scaffold could be derivatized at the 2-position with a linker attached to a biotin (B1667282) or a fluorescent group. The bromine atom of this compound provides a convenient attachment point for such modifications.

The development of affinity probes for tyrosine kinases, for example, has been achieved through the structure-guided design of inhibitors that can be functionalized with reporter groups. nih.gov The synthesis of such probes often relies on the availability of versatile building blocks like this compound to enable the necessary chemical modifications. These probes can be invaluable for confirming target engagement in cells and for identifying new binding partners of a drug molecule. arizona.edu

Role in Materials Science Research

This compound is a heterocyclic building block whose potential in materials science is rooted in the versatile reactivity of its bromopyridine core and the unique stereoelectronic properties of its cyclopropoxy substituent. While its direct incorporation into widely commercialized materials is not extensively documented, its structure is analogous to other building blocks used in the synthesis of advanced functional materials. Its utility primarily lies in its capacity to serve as a precursor for monomers and as a modifiable unit for creating materials with specific, tunable characteristics.

Synthesis of Monomers and Building Blocks for Polymeric Systems

The defining feature of this compound for polymer synthesis is the bromine atom at the 2-position. This halogen serves as a highly effective reactive handle for various metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers. These polymers are a cornerstone of modern electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The general strategy involves using brominated heterocyclic compounds as monomers in step-growth polymerization reactions. For instance, the synthesis of regioregular poly(3-hexylthiophene), a well-studied conductive polymer, relies on the polymerization of 2,5-dibromo-3-hexylthiophene. newcastle.edu.au In this process, the carbon-bromine bonds are sequentially transformed into carbon-carbon bonds to form the polymer backbone.

Similarly, this compound could theoretically be utilized in polycondensation reactions, such as Suzuki or Stille polycondensation. In such a scenario, the compound could be functionalized with a second reactive group (e.g., a boronic acid or stannane) to create an A-B type monomer, or it could be coupled with a complementary A-A or B-B type comonomer. The cyclopropoxy group would function as a side chain on the resulting polymer. The role of such side chains is critical, as they dictate the polymer's:

Solubility: Bulky or flexible side chains can prevent aggregation and improve solubility in common organic solvents, which is crucial for solution-based processing and device fabrication.

Morphology: The size and shape of the side chain influence how the polymer chains pack in the solid state, affecting the material's electronic properties, such as charge carrier mobility.

Electronic Properties: The electron-donating nature of the cyclopropoxy group can modulate the electronic energy levels (HOMO/LUMO) of the polymer backbone, allowing for fine-tuning of its optical and electronic characteristics.

Development of Functional Materials with Tunable Properties

Beyond polymers, this compound is a valuable precursor for creating discrete functional molecules whose properties can be precisely tuned. The field of functional materials often relies on the synthesis of molecules with specific photophysical, electronic, or self-assembly behaviors.

Alkoxypyridines, a class to which this compound belongs, have been identified as key intermediates for soft materials like liquid crystals. semanticscholar.org For example, 4-alkoxypyridines are used to synthesize zwitterionic derivatives that exhibit liquid crystalline phases. semanticscholar.orgresearchgate.net The alkoxy chain length and structure are pivotal in determining the thermal and phase behavior of these materials. The rigid and strained cyclopropyl (B3062369) moiety in the cyclopropoxy group offers a distinct structural element compared to linear alkyl chains, potentially leading to novel packing arrangements and unique phase transitions.

Furthermore, the pyridine nucleus itself is a versatile component in functional materials, known for its coordination chemistry and electronic properties. Pyridine-containing compounds are widely used in:

Fluorescent Dyes: Pyridine-substituted BODIPY dyes have been synthesized and investigated for their biological activities and photophysical properties. nih.gov

Organic Electronics: Bipyridine derivatives, which can be synthesized via cross-coupling of bromopyridines, are fundamental ligands in phosphorescent iridium(III) complexes used in OLEDs and as components in photosensitizers and other functional materials. mdpi.comossila.com

Comparative Reactivity and Utility of Related Bromopyridine and Alkoxypyridine Derivatives

The synthetic value of this compound can be understood by comparing its expected reactivity with that of other bromopyridine and alkoxypyridine derivatives. The utility of these compounds is dominated by their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and carbonylative couplings. mdpi.comnih.govresearchgate.net

The reactivity of a bromopyridine is influenced by several factors:

Position of the Bromine Atom: The position of the bromine on the pyridine ring affects the lability of the C-Br bond and the susceptibility of the molecule to oxidative addition to the palladium catalyst. 2-Bromopyridines are common substrates in these reactions. researchgate.netnih.gov

Electronic Nature of Substituents: Electron-withdrawing groups on the pyridine ring generally increase the rate of oxidative addition, making the C-Br bond more reactive. Conversely, electron-donating groups can decrease this rate. The 3-cyclopropoxy group is an alkoxy group, which is moderately electron-donating through resonance. This would make the C-Br bond in this compound slightly less reactive than that in unsubstituted 2-bromopyridine (B144113) or a bromopyridine bearing an electron-withdrawing group.

Steric Hindrance: Substituents ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, potentially slowing the reaction rate. The 3-cyclopropoxy group presents moderate steric bulk adjacent to the reactive site.

In Suzuki-Miyaura cross-coupling reactions, bromopyridines are generally more reactive than their chloro-analogs but less reactive than iodo-analogs. acs.org The reaction efficiently couples bromopyridines with various arylboronic acids to yield bipyridine derivatives, which are important structural motifs in pharmaceuticals and materials science. mdpi.commdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields.

The table below presents comparative data from the literature on Suzuki cross-coupling reactions involving various substituted bromopyridines, illustrating the impact of substituents and reaction conditions on product yield.

| Bromopyridine Derivative | Coupling Partner | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 85 | mdpi.com |

| N-[5-Bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 82 | mdpi.com |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | 60-88 (carbonylative coupling) | researchgate.net |

| 3-Bromo-2,6-dimethoxypyridine | 2-Methoxy-5-pyridylboronic acid | Pd[PPh₃]₂Cl₂ / Na₂CO₃ | 85 | acs.org |

| 3-Bromo-5-chloropyridine | 2-Methoxy-5-pyridylboronic acid | Pd[PPh₃]₂Cl₂ / Na₂CO₃ | 78 | acs.org |

The utility of alkoxypyridines extends beyond their electronic influence on reactivity. The alkoxy group itself can be a site for further chemical modification or can play a direct role in the function of the final material, for instance by participating in hydrogen bonding or by influencing molecular packing. semanticscholar.orgresearchgate.net The cyclopropoxy group in this compound offers a unique combination of an electron-donating alkoxy character with the conformational rigidity and distinct steric profile of a cyclopropyl ring, making it a potentially valuable building block for creating novel materials with tailored properties.

Future Perspectives and Emerging Research Directions for 2 Bromo 3 Cyclopropoxypyridine

Green Chemistry Approaches in 2-Bromo-3-cyclopropoxypyridine Synthesis

The synthesis of this compound likely involves the etherification of 2-bromo-3-hydroxypyridine (B45599) with a cyclopropyl (B3062369) halide, a reaction that can be optimized using green chemistry principles. The Williamson ether synthesis, a classical method for forming ethers, can be adapted to be more environmentally benign. wikipedia.orgchemistrysteps.commasterorganicchemistry.com

One promising approach is the use of phase-transfer catalysis (PTC) . crdeepjournal.orgnih.govicm.edu.pl PTC can facilitate the reaction between the aqueous phase containing the deprotonated 2-bromo-3-hydroxypyridine and the organic phase containing the cyclopropyl halide, often with milder reaction conditions and reduced need for hazardous organic solvents. crdeepjournal.orgnih.gov Another avenue for greening the synthesis is the application of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often cleaner reactions with higher yields.